molecular formula C10H12O3 B3149859 3-(2-Methoxyphenoxy)propanal CAS No. 680185-89-1

3-(2-Methoxyphenoxy)propanal

Cat. No.: B3149859
CAS No.: 680185-89-1
M. Wt: 180.2 g/mol
InChI Key: AEPRZNOOGRRPFB-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenoxy)propanal” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as 2-Propenal, 3-(2-methoxyphenyl)-, o-Methoxycinnamaldehyde, and β-(o-Methoxyphenyl)acrolein .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various computational methods. The compound has a molecular weight of 162.1852 . The InChIKey, which is a unique identifier for the compound, is KKVZAVRSVHUSPL-GQCTYLIASA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.1852 and a molecular formula of C10H10O2 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Electronic Structure and Vibrational Analysis

  • Study: Sinha et al. (2011) explored the molecular properties of 3-(2-methoxyphenoxy) propane-1,2-diol using ab initio and density functional theory. This study highlights the significance of electronic structure, polarizability, and hyperpolarizability in understanding the molecular behavior and potential applications in various scientific fields. The findings showed a good agreement between experimental and calculated normal modes, emphasizing the molecule's relevance in theoretical and computational chemistry research.
  • Study: Jiang Yan (2009) documented the synthesis of a compound related to 3-(2-Methoxyphenoxy)propanal, providing insights into the chemical synthesis process and structural analysis. This study contributes to the broader understanding of synthetic routes and potential applications in material science and chemical engineering.
  • Study: McIldowie et al. (2000) demonstrated the Lewis acid catalyzed condensation of 3-methoxyphenol, which is structurally related to this compound. This research is pivotal in understanding the reactions and mechanisms in organic synthesis, especially in the production of complex organic compounds.
  • Study: Varfolomeev et al. (2010) conducted a comprehensive analysis of methoxyphenols, including compounds similar to this compound. Their work focused on thermochemical, spectroscopic, and quantum-chemical studies, providing essential data on molecular properties, which are crucial in fields like physical chemistry and material science.

Mechanism of Action

Target of Action

Related compounds have been shown to have adrenolytic activity , suggesting that 3-(2-Methoxyphenoxy)propanal may interact with adrenergic receptors.

Biochemical Pathways

If its action is similar to related compounds, it may influence the signaling pathways associated with adrenergic receptors .

Properties

IUPAC Name

3-(2-methoxyphenoxy)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-7H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPRZNOOGRRPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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